Butanoic acid, 2,2,3,3-tetramethyl, ethyl ester
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Overview
Description
Butanoic acid, 2,2,3,3-tetramethyl, ethyl ester is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2,3,3-tetramethyl, ethyl ester typically involves the esterification reaction between butanoic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the ester product as it forms, thereby driving the reaction to completion. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2,2,3,3-tetramethyl, ethyl ester can undergo various chemical reactions, including hydrolysis, transesterification, and reduction .
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and ethanol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acid or base catalyst, water, heat.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Transesterification: Different ester and ethanol.
Reduction: Corresponding alcohol.
Scientific Research Applications
Butanoic acid, 2,2,3,3-tetramethyl, ethyl ester has several applications in scientific research and industry :
Mechanism of Action
The mechanism of action of butanoic acid, 2,2,3,3-tetramethyl, ethyl ester involves its interaction with specific molecular targets and pathways . As an ester, it can be hydrolyzed by esterases to release butanoic acid and ethanol. The released butanoic acid can then participate in various metabolic pathways, including the citric acid cycle .
Comparison with Similar Compounds
Butanoic acid, 2,2,3,3-tetramethyl, ethyl ester can be compared with other similar esters, such as butanoic acid, 2-methyl-, ethyl ester and butanoic acid, 2-ethyl-2,3,3-trimethyl, ethyl ester . These compounds share similar chemical structures but differ in the number and position of methyl groups, which can influence their physical and chemical properties .
Similar Compounds
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important reagent in various scientific research and industrial processes.
Properties
IUPAC Name |
ethyl 2,2,3,3-tetramethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7-12-8(11)10(5,6)9(2,3)4/h7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDTWPKODWTCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335191 |
Source
|
Record name | Butanoic acid, 2,2,3,3-tetramethyl, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60302-33-2 |
Source
|
Record name | Butanoic acid, 2,2,3,3-tetramethyl, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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